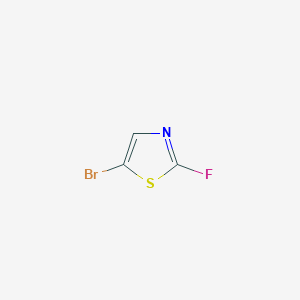

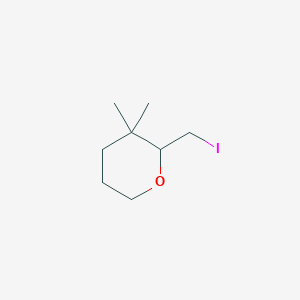

![molecular formula C18H11ClF3N5OS B2400588 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide CAS No. 1358450-98-2](/img/structure/B2400588.png)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It belongs to a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . Some of these compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .

Molecular Structure Analysis

The molecular structure of this compound, like other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, is characterized by the presence of a triazoloquinoxaline core. This core is often modified with various substituents to enhance its biological activity . The specific molecular structure of “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide” is not provided in the available literature.

Scientific Research Applications

Anticancer Properties

This compound exhibits promising anticancer potential. Researchers have designed, synthesized, and evaluated novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . Notably, compound 12d demonstrated significant potency against these cell lines, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT-116), and 17.12 μM (MCF-7). Although its activity is approximately one-third that of doxorubicin, it serves as a valuable template for future optimization and design of more potent analogs.

DNA Intercalation

The compound effectively intercalates with DNA, a crucial mechanism for anticancer agents. Compound 12d displayed the highest binding affinity, nearly equipotent to doxorubicin, with an IC50 value of 35.33 μM . Other derivatives (e.g., 12a and 10c) also exhibited good DNA-binding affinities, making them interesting candidates for further investigation.

Bioisosterism-Guided Approach

Researchers have explored the bioisosterism of [1,2,4]triazolo[4,3-c]quinazolines, a related class of compounds. Sixteen triazoloquinazoline derivatives were synthesized and evaluated for anticancer activity. Five of these derivatives demonstrated cytotoxicity comparable to doxorubicin .

Anti-VEGFR-2 Activity

In another study, [1,2,4]triazolo[4,3-a]quinoxaline-based derivatives were designed and synthesized to target anti-proliferative and anti-VEGFR-2 activities. Their efficacy was tested against MCF-7 and HepG2 cell lines .

c-Met Kinase Inhibition

Two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were evaluated for their IC50 values against A549, MCF-7, and HeLa cancer cell lines and c-Met kinase. These derivatives contained 4-oxo-pyridazinone moieties .

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is DNA . The compound is designed to intercalate with DNA, which is a common mechanism of action for many anticancer agents .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting its structure and function . This disruption can inhibit the replication of cancer cells, leading to their death .

Biochemical Pathways

DNA replication pathway . By intercalating into the DNA, it can disrupt the normal replication process, leading to errors and ultimately cell death .

Pharmacokinetics

The compound was designed and synthesized with the intent of optimizing its anticancer activity, suggesting that considerations were likely made to ensure itsbioavailability and efficacy .

Result of Action

The compound has demonstrated anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 . It has been found to be particularly potent against the MCF-7 cell line . The compound’s intercalation with DNA disrupts the normal function and replication of these cancer cells, leading to their death .

properties

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF3N5OS/c19-10-5-6-12(11(7-10)18(20,21)22)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-13(14)25-17/h1-7,9H,8H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGZRDYMNGTMGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF3N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

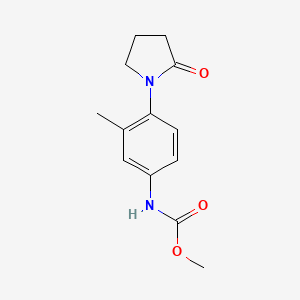

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2400509.png)

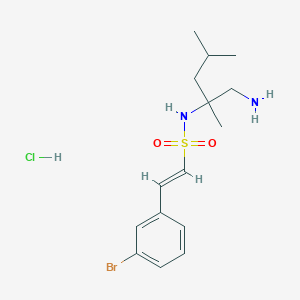

![N-(4-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2400514.png)

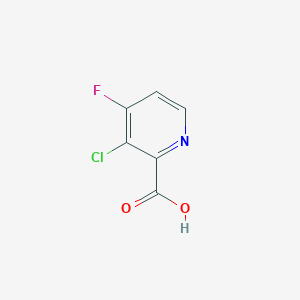

![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2400523.png)

![N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2400524.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2400528.png)